molecular formula C4H11NO B2739811 2-(1,1,2,2,2-pentadeuterioethylamino)ethanol CAS No. 1325559-32-7

2-(1,1,2,2,2-pentadeuterioethylamino)ethanol

Cat. No.: B2739811
CAS No.: 1325559-32-7
M. Wt: 94.169
InChI Key: MIJDSYMOBYNHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1,2,2,2-pentadeuterioethylamino)ethanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogenIt is primarily used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-d5-ethanolamine typically involves the deuteration of ethanolamine. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-d5-ethanolamine may involve large-scale catalytic exchange processes. These processes are designed to maximize the yield of deuterated compounds while maintaining high isotopic purity. The use of specialized equipment and controlled environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-d5-ethanolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Ethyl-d5-ethanolamine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.

    Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Ethyl-d5-ethanolamine exerts its effects is primarily related to its isotopic properties. The presence of deuterium can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This compound can interact with various molecular targets, including enzymes and receptors, to influence biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-d5-diethanolamine: Similar in structure but contains an additional hydroxyl group.

    N-Ethyldiethanolamine-1,1,1′,1′−d4: Another deuterated compound with a different isotopic distribution.

    N-Ethyl-1,1-d2-N-ethyl-1,3-propanediamine: Contains two deuterium atoms and an additional ethyl group.

Uniqueness

N-Ethyl-d5-ethanolamine is unique due to its specific isotopic composition, which makes it particularly useful in studies requiring high isotopic purity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and importance .

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJDSYMOBYNHOT-ZBJDZAJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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